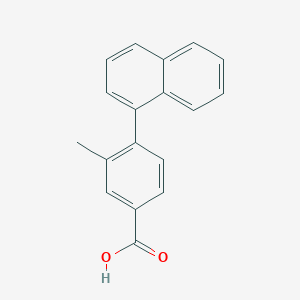

3-Methyl-4-(naphthalen-1-yl)benzoic acid

Description

3-Methyl-4-(naphthalen-1-yl)benzoic acid is a benzoic acid derivative featuring a methyl group at the 3-position and a naphthalen-1-yl moiety at the 4-position of the benzene ring. Benzoic acid derivatives are critical in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural diversity . This compound’s unique structure may confer distinct physicochemical and biological properties compared to simpler benzoic acid analogs.

Properties

IUPAC Name |

3-methyl-4-naphthalen-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c1-12-11-14(18(19)20)9-10-15(12)17-8-4-6-13-5-2-3-7-16(13)17/h2-11H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQRAJONGFBCSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(naphthalen-1-yl)benzoic acid typically involves the following steps:

Friedel-Crafts Acylation: The initial step involves the acylation of naphthalene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction yields 1-acyl naphthalene.

Methylation: The next step involves the methylation of the benzene ring. This can be achieved using methyl iodide (CH3I) and a strong base such as potassium carbonate (K2CO3).

Oxidation: The final step involves the oxidation of the methyl group to a carboxylic acid. This can be done using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(naphthalen-1-yl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)

Major Products

Oxidation: Formation of ketones or more complex carboxylic acids

Reduction: Formation of alcohols or aldehydes

Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

3-Methyl-4-(naphthalen-1-yl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(naphthalen-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 3-methyl-4-(naphthalen-1-yl)benzoic acid with related compounds, inferred from structural analogs and empirical trends:

Key Observations:

- Hydrophobicity : The naphthalene group significantly increases logP compared to benzoic acid (logP = 1.87 → 4.8), enhancing membrane permeability and extraction efficiency .

- Extraction Dynamics : Higher logP correlates with larger distribution coefficients (m), favoring rapid extraction in emulsion liquid membrane systems. For example, benzoic acid (m = 5.2) is extracted faster than acetic acid (m < 1) due to better solubility in the membrane phase . The naphthalene-substituted analog likely outperforms simpler derivatives.

- Toxicity : Quantitative structure-toxicity relationship (QSTR) models suggest that molecular connectivity indices (e.g., 0JA, 1JA) influence LD₅₀ values . The bulky naphthalene group may increase acute toxicity compared to unsubstituted benzoic acid.

Biological Activity

3-Methyl-4-(naphthalen-1-yl)benzoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a methyl group at the 3-position and a naphthalen-1-yl group at the 4-position of the benzoic acid core. This unique structural arrangement contributes to its distinct chemical reactivity and biological properties.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymes : The compound may inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response, thereby exerting anti-inflammatory effects.

- Modulation of Protein Pathways : It has been suggested that this compound can influence proteasome and autophagy pathways, potentially enhancing cellular proteostasis and exhibiting anti-aging properties .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can reduce the expression of pro-inflammatory cytokines in human cell lines. This effect is likely mediated through its interaction with cyclooxygenase enzymes, which play a pivotal role in the synthesis of inflammatory mediators.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. In assays involving various cancer cell lines, including Hep-G2 (liver cancer) and A2058 (melanoma), this compound demonstrated a capacity to inhibit cell proliferation without inducing cytotoxicity at certain concentrations . This characteristic makes it a candidate for further investigation as a potential chemotherapeutic agent.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It was found to scavenge free radicals effectively, suggesting a protective role against oxidative stress-related damage in cells. Such activity could be beneficial in preventing various diseases associated with oxidative stress, including cancer and neurodegenerative disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Methoxy-5-(naphthalen-1-yl)benzoic acid | Methoxy group at position 3 | Notable anti-inflammatory and anticancer activities |

| 5-Methyl-2-(naphthalen-1-yl)benzoic acid | Methyl group at position 5 | Exhibits moderate anti-inflammatory effects |

| 2-(Naphthalen-1-yl)benzoic acid | Lacks methyl substitution | Limited biological activity reported |

This comparison highlights that while all these compounds share a naphthalene structure, their variations in substituents significantly affect their biological activities.

Case Studies and Research Findings

Recent studies have provided compelling evidence regarding the biological activities of this compound:

- Cell-Based Assays : In vitro experiments demonstrated that treatment with this compound led to a significant reduction in inflammatory markers in human foreskin fibroblasts . The results indicated no cytotoxicity at effective concentrations.

- Proteasome Activity : Further investigations revealed that the compound could enhance proteasome activity, suggesting a role in protein degradation pathways critical for cellular homeostasis .

- Antioxidant Capacity : The antioxidant potential was assessed using DPPH radical scavenging assays, where it exhibited strong radical-scavenging activity comparable to established antioxidants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.